molecular formula C8H11ClF3NO B1443040 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1183080-15-0

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1443040
CAS No.: 1183080-15-0
M. Wt: 229.63 g/mol
InChI Key: FUQMJOAWCZVPQW-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the reaction of 3-(trifluoromethyl)piperidine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the efficient transfer of heat.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Similar in structure but with a cyclopropyl group instead of a piperidine ring.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline ring instead of a piperidine ring.

Uniqueness

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-4-7(14)13-3-1-2-6(5-13)8(10,11)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMJOAWCZVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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